In Vitro Enzyme Inhibition: Kelatorphan Exhibits Broader, High‑Affinity Blockade than Thiorphan or Bestatin Alone
Kelatorphan is a multi‑target inhibitor, whereas thiorphan is selective for NEP (enkephalinase) and bestatin is selective for aminopeptidases. Quantitative inhibition constants (Ki) demonstrate Kelatorphan’s high affinity for both NEP (Ki = 1.4 nM) and the Gly‑Gly cleaving dipeptidylaminopeptidase (Ki = 2 nM), while its aminopeptidase Ki (7 µM) is >1,000‑fold weaker [1]. In contrast, thiorphan inhibits only NEP (Ki ≈ 2 nM) and bestatin inhibits only aminopeptidases [2]. This multi‑target profile is the mechanistic basis for Kelatorphan’s complete protection of enkephalins.
| Evidence Dimension | Inhibition constant (Ki) for enkephalin‑degrading enzymes |
|---|---|
| Target Compound Data | NEP (enkephalinase) Ki = 1.4 nM; Gly‑Gly dipeptidylaminopeptidase Ki = 2 nM; Aminopeptidase Ki = 7 µM |
| Comparator Or Baseline | Thiorphan: NEP Ki ≈ 2 nM (aminopeptidase not inhibited); Bestatin: aminopeptidase selective (NEP not inhibited) |
| Quantified Difference | Kelatorphan inhibits three distinct enzyme activities with nM affinity; thiorphan and bestatin each inhibit only one class |
| Conditions | In vitro enzyme inhibition assays using purified or membrane‑bound metallopeptidases |
Why This Matters
Single‑target inhibitors leave alternative degradation pathways intact; only a multi‑target agent like Kelatorphan can achieve near‑total protection of endogenous enkephalins, which is essential for studying their full physiological impact.
- [1] Fournie-Zaluski, M. C., Chaillet, P., Bouboutou, R., Coulaud, A., Cherot, P., Waksman, G., Costentin, J., & Roques, B. P. (1984). Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes. European Journal of Pharmacology, 102(3-4), 525–528. View Source
- [2] Roques, B. P. (1985). Enkephalinase inhibitors and molecular study of the differences between active sites of enkephalinase and angiotensin-converting enzyme. Journal de Pharmacologie, 16(Suppl 1), 5–31. View Source
